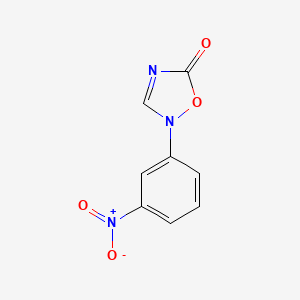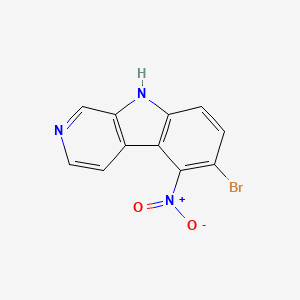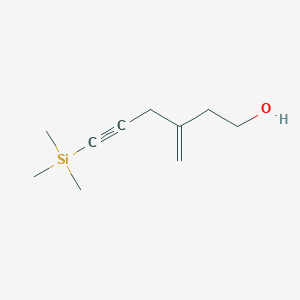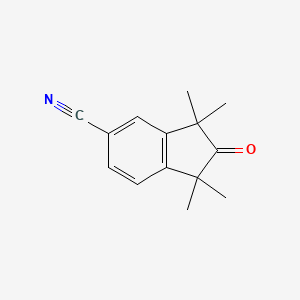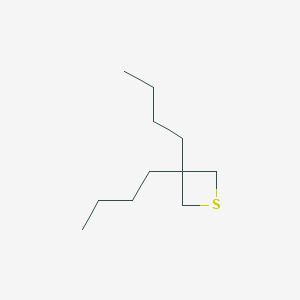
3,3-Dibutylthietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibutylthietane is an organic compound with the molecular formula C11H22S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of two butyl groups attached to the third carbon atom of the thietane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutylthietane can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. This method typically requires the use of a suitable solvent and elevated temperatures to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dibutylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thietanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dibutylthietane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: Thietane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of thietane-containing compounds in drug development, particularly for their unique structural features and potential therapeutic benefits.
Industry: this compound and its derivatives are used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3,3-Dibutylthietane involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique ring structure allows it to interact with biological macromolecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
- 3,3-Dimethylthietane
- 3,3-Diethylthietane
- 3,3-Dipropylthietane
Comparison: Compared to other thietanes, 3,3-Dibutylthietane is unique due to the presence of two butyl groups, which can influence its chemical reactivity and physical properties. For instance, the longer alkyl chains may result in higher boiling points and different solubility characteristics. Additionally, the steric effects of the butyl groups can affect the compound’s reactivity in various chemical reactions .
Propiedades
Número CAS |
128145-26-6 |
|---|---|
Fórmula molecular |
C11H22S |
Peso molecular |
186.36 g/mol |
Nombre IUPAC |
3,3-dibutylthietane |
InChI |
InChI=1S/C11H22S/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
Clave InChI |
PPJJHBQLPXJLND-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CSC1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


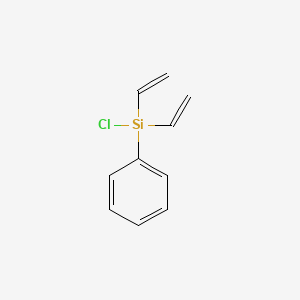
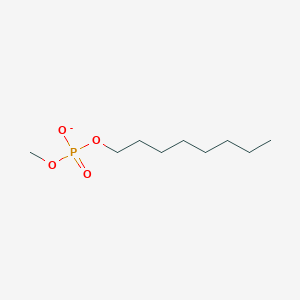
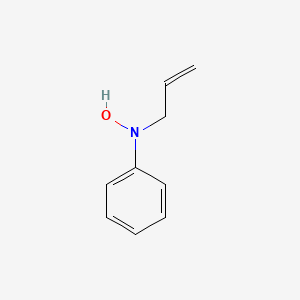
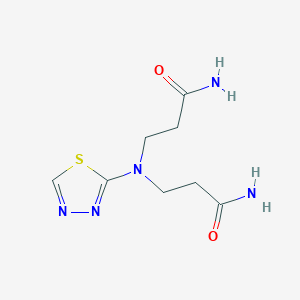
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
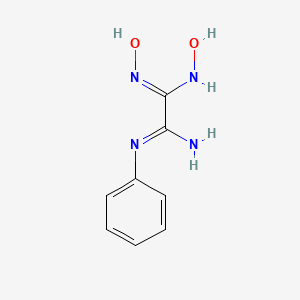
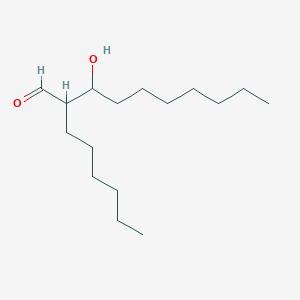

![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
